molecular formula C16H12N4O3S B2456805 N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide CAS No. 2034352-20-8

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide

Cat. No.: B2456805
CAS No.: 2034352-20-8
M. Wt: 340.36
InChI Key: CKIPSUDFVIQGSY-UHFFFAOYSA-N
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Description

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is a unique organic compound known for its intricate molecular structure and potential applications across various scientific fields, including chemistry, biology, medicine, and industrial processes. Its complex arrangement of furo[2,3-c]pyridine and benzo[c][1,2,5]thiadiazole moieties makes it an intriguing subject for researchers.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide generally involves multi-step organic reactions starting with readily available precursors. The key steps might include:

  • Synthesis of the furo[2,3-c]pyridine nucleus:

    • Furan and pyridine derivatives are often used.

    • Typical reaction conditions include cyclization using catalysts such as palladium.

  • Formation of the benzo[c][1,2,5]thiadiazole ring:

    • Employing thiadiazole-building blocks through condensation reactions.

    • Often requires the use of dehydrating agents.

Industrial Production Methods: For large-scale production, the synthesis might involve:

  • Continuous flow reactors for improved yield and efficiency.

  • Catalysts to enhance reaction rates and selectivity.

  • Optimization of reaction conditions to minimize by-products.

Types of Reactions it Undergoes:

  • Oxidation and Reduction Reactions:

    • Oxidation can occur at specific functional groups.

    • Common reagents include potassium permanganate or hydrogen peroxide.

  • Substitution Reactions:

    • Nucleophilic or electrophilic substitutions depending on the reactive sites.

    • Reagents like sodium hydride or alkyl halides might be involved.

Common Reagents and Conditions:

  • Catalysts such as palladium or platinum complexes.

  • Solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Major Products Formed:

  • Depending on the reaction, products might include various substituted derivatives or functionalized analogs.

Scientific Research Applications

N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide is explored for several applications:

  • Chemistry:

    • Used in designing complex molecular architectures.

    • Functions as a building block in organic synthesis.

  • Biology:

    • Studied for its potential as a bioactive compound.

    • Investigated for enzyme inhibition properties.

  • Medicine:

    • Potential in drug design and development, targeting specific biological pathways.

    • Explored for anti-cancer and anti-inflammatory properties.

  • Industry:

    • Applications in creating advanced materials.

    • Used in the synthesis of specialty chemicals and dyes.

Mechanism of Action

When comparing N-(2-(7-oxofuro[2,3-c]pyridin-6(7H)-yl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide with other similar compounds:

  • Similarity:

    • Compounds like furo[2,3-c]pyridine derivatives or benzo[c][1,2,5]thiadiazole analogs.

  • Uniqueness:

    • Its specific substitution pattern and unique structural motifs give it distinct chemical and biological properties.

Comparison with Similar Compounds

  • Furo[2,3-c]pyridine analogs.

  • Benzo[c][1,2,5]thiadiazole derivatives.

  • Other fused heterocyclic compounds with similar frameworks.

Properties

IUPAC Name

N-[2-(7-oxofuro[2,3-c]pyridin-6-yl)ethyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O3S/c21-15(11-1-2-12-13(9-11)19-24-18-12)17-5-7-20-6-3-10-4-8-23-14(10)16(20)22/h1-4,6,8-9H,5,7H2,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPSUDFVIQGSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCCN3C=CC4=C(C3=O)OC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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